3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
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Overview
Description
3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a triazolopyrimidine core The propanol group attached to the triazolopyrimidine ring adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Introduction of Bromine and Chlorine Substituents: The phenyl rings are then functionalized with bromine and chlorine atoms through halogenation reactions. These reactions typically require halogenating agents such as bromine or chlorine gas, and may be carried out under controlled conditions to ensure selective substitution.
Attachment of the Propanol Group: The final step involves the introduction of the propanol group to the triazolopyrimidine core. This can be achieved through nucleophilic substitution reactions, where the appropriate alcohol is reacted with a suitable leaving group on the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the double bonds in the triazolopyrimidine ring.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu), Grignard reagents (RMgX)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Reduced triazolopyrimidine derivatives
Substitution: Phenyl derivatives with various functional groups
Scientific Research Applications
3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity through halogen bonding, while the triazolopyrimidine core provides a scaffold for interaction with active sites. The propanol group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)-7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- 3-[5-(4-Fluorophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- 3-[5-(4-Methylphenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Uniqueness
The uniqueness of 3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN4O/c21-15-8-6-13(7-9-15)17-12-18(14-3-1-4-16(22)11-14)26-20(23-17)24-19(25-26)5-2-10-27/h1,3-4,6-9,11-12,18,27H,2,5,10H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNJJUYBXYEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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